molecular formula C42H72O36 B10825404 L-Glc(a1-4)L-Glc(a1-4)L-Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc

L-Glc(a1-4)L-Glc(a1-4)L-Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc

Cat. No.: B10825404
M. Wt: 1153.0 g/mol
InChI Key: BNABBHGYYMZMOA-IKTUXAIHSA-N
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Description

The compound L-Glc(a1-4)L-Glc(a1-4)L-Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc is a type of oligosaccharide composed of multiple glucose units linked by alpha-1,4-glycosidic bonds. This structure is characteristic of certain polysaccharides and oligosaccharides found in nature, such as starch and glycogen. The compound is significant in various biological and industrial processes due to its structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glc(a1-4)L-Glc(a1-4)L-Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc can be achieved through enzymatic methods using glycosyltransferases or glycoside hydrolases. These enzymes facilitate the formation of alpha-1,4-glycosidic bonds between glucose units. The reaction conditions typically involve controlled pH, temperature, and substrate concentrations to optimize enzyme activity and product yield .

Industrial Production Methods

Industrial production of this oligosaccharide often employs microbial fermentation processes. Specific strains of bacteria or fungi are engineered to produce the desired enzymes that catalyze the formation of the compound. The fermentation process is followed by purification steps to isolate the oligosaccharide from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions

L-Glc(a1-4)L-Glc(a1-4)L-Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using alpha-glucosidases at optimal pH and temperature conditions.

    Oxidation: Periodate oxidation under mild acidic conditions.

    Reduction: Sodium borohydride reduction in aqueous or alcoholic solutions.

Major Products

    Hydrolysis: Produces glucose units.

    Oxidation: Produces oxidized oligosaccharides with aldehyde or carboxyl groups.

    Reduction: Produces reduced oligosaccharides with additional hydroxyl groups.

Scientific Research Applications

L-Glc(a1-4)L-Glc(a1-4)L-Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc: has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes that recognize and process alpha-1,4-glycosidic bonds. These enzymes include alpha-glucosidases and glycosyltransferases, which facilitate the breakdown and synthesis of the oligosaccharide, respectively. The molecular targets are the glycosidic bonds, and the pathways involved include carbohydrate metabolism and energy production .

Comparison with Similar Compounds

Similar Compounds

    Maltose: A disaccharide with two glucose units linked by an alpha-1,4-glycosidic bond.

    Maltotriose: A trisaccharide with three glucose units linked by alpha-1,4-glycosidic bonds.

    Amylose: A polysaccharide with a linear chain of glucose units linked by alpha-1,4-glycosidic bonds.

Uniqueness

L-Glc(a1-4)L-Glc(a1-4)L-Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc: is unique due to its longer chain length compared to maltose and maltotriose, providing distinct physical and chemical properties. Its structure allows for more extensive interactions with enzymes and other molecules, making it valuable in various applications .

Properties

Molecular Formula

C42H72O36

Molecular Weight

1153.0 g/mol

IUPAC Name

(2S,3S,4R,5R,6S)-2-[(2S,3R,4S,5S,6S)-6-[(2S,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C42H72O36/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52/h8-65H,1-7H2/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18-,19+,20-,21+,22+,23+,24-,25+,26-,27+,28-,29+,30+,31-,32+,33-,34+,35+,36?,37-,38+,39-,40+,41-,42+/m0/s1

InChI Key

BNABBHGYYMZMOA-IKTUXAIHSA-N

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@H]([C@@H]2O)O)O[C@H]3[C@@H](O[C@H]([C@H]([C@@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O

Origin of Product

United States

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